Encainide

Vue d'ensemble

Description

L'encaïnide est un antiarythmique de classe Ic principalement utilisé pour la gestion des battements cardiaques irréguliers, tels que la fibrillation auriculaire, le flutter auriculaire, la tachycardie ventriculaire et la fibrillation ventriculaire . Il fonctionne comme un bloqueur des canaux sodiques dépendants du voltage, ce qui contribue à stabiliser la membrane neuronale en inhibant les flux ioniques nécessaires à l'initiation et à la conduction des impulsions . En raison de ses effets secondaires proarythmiques, il n'est plus largement utilisé .

Méthodes De Préparation

L'encaïnide peut être synthétisé par plusieurs méthodes. Une méthode implique l'acylation de l'anthranilate de méthyle avec le chlorure de 4-anisoyle en présence d'hydroxyde de sodium dans le chlorure de méthylène, ce qui donne l'anthranilate de méthyle N-(p-anisoyl). Cet intermédiaire est ensuite condensé avec la 2-picoline en utilisant du n-butyllithium dans le tétrahydrofurane, ce qui donne le 2-(2-pyridylacétyl)-p-anisanilide. Finalement, ce composé est réduit avec de l'hydrogène sur du platine sur carbone, suivi d'un traitement avec du formaldéhyde et d'une nouvelle réduction avec de l'hydrogène sur du platine sur carbone .

Analyse Des Réactions Chimiques

L'encaïnide subit plusieurs types de réactions chimiques, notamment :

O-déméthylation : Le groupe éther méthylique aromatique est déméthylé.

N-déméthylation : L'azote pipéridyle subit une déméthylation.

Oxydation : Une oxydation se produit au niveau du carbone α de l'azote pipéridyle.

Formation de dérivés méthylés du catéchol : Cela implique la formation de dérivés du catéchol par méthylation.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène, le platine sur carbone et le formaldéhyde. Les principaux produits formés à partir de ces réactions comprennent l'O-déméthylencaïnide, la 3-méthoxy-O-déméthylencaïnide et la N,O-di-déméthylencaïnide .

Applications de la recherche scientifique

L'encaïnide a été largement étudié pour ses propriétés antiarythmiques. Il est particulièrement efficace chez les patients présentant des complexes ventriculaires prématurés excessifs et moins chez les patients atteints de tachycardie ventriculaire soutenue . L'encaïnide et ses métabolites se sont avérés avoir une faible activité inotrope négative et une pharmacologie auxiliaire, ce qui le rend bien toléré, les effets secondaires étant principalement associés à son activité anesthésique locale, tels que la vision floue et les étourdissements . De plus, l'encaïnide a été utilisé dans le traitement des arythmies supraventriculaires, y compris la fibrillation auriculaire et la tachycardie auriculaire ectopique .

Mécanisme d'action

L'encaïnide exerce ses effets en bloquant les canaux sodiques dans les fibres de Purkinje et le myocarde, ce qui ralentit la conduction, réduit la réactivité membranaire et inhibe l'automaticité . En se liant aux canaux sodiques dépendants du voltage, l'encaïnide stabilise la membrane neuronale et inhibe les flux ioniques nécessaires à l'initiation et à la conduction des impulsions . Cela se traduit par une diminution de l'excitabilité ventriculaire et une augmentation du seuil de stimulation du ventricule pendant la diastole .

Applications De Recherche Scientifique

Clinical Applications

-

Management of Ventricular Arrhythmias

- Encainide is indicated for treating symptomatic ventricular tachycardia and ventricular fibrillation, particularly in patients refractory to conventional therapies. In clinical studies involving 140 patients with documented ventricular arrhythmias, 48% showed a positive response to this compound therapy .

- Atrial Fibrillation and Flutter

-

Post-Myocardial Infarction Arrhythmias

- This compound has been evaluated in patients with asymptomatic or minimally symptomatic ventricular arrhythmias post-myocardial infarction. However, findings from the Cardiac Arrhythmia Suppression Trial indicated an increased risk of mortality associated with its use in these patients, leading to recommendations against its use in this context .

Efficacy

- Clinical Trials : In a study with 1,245 patients treated for ventricular arrhythmias, this compound was shown to be effective in reducing arrhythmic episodes without significant adverse hemodynamic effects .

- Response Rates : Among patients with a left ventricular ejection fraction greater than 35%, this compound demonstrated higher efficacy rates, with 30% of patients becoming noninducible for sustained ventricular tachycardia during electrophysiologic studies .

Safety

- Adverse Effects : Common side effects include dizziness (26%), blurred vision (19%), and QRS interval prolongation (5%). The incidence of proarrhythmia was noted at 9.2%, particularly higher in patients with structural heart disease .

- Long-term Use : Chronic administration at high doses did not reveal significant toxicological concerns; however, caution is advised due to potential adverse effects on cardiac function .

Case Studies

Mécanisme D'action

Encainide exerts its effects by blocking sodium channels in Purkinje fibers and myocardium, which slows conduction, reduces membrane responsiveness, and inhibits automaticity . By binding to voltage-gated sodium channels, this compound stabilizes the neuronal membrane and inhibits the ionic fluxes required for the initiation and conduction of impulses . This results in decreased ventricular excitability and an increased stimulation threshold of the ventricle during diastole .

Comparaison Avec Des Composés Similaires

L'encaïnide est souvent comparé à d'autres antiarythmiques de classe Ic tels que la flécaïnide, la tocaïnide, la méxilétine et l'amiodarone . Bien que tous ces agents soient efficaces pour traiter les arythmies ventriculaires, l'encaïnide et la flécaïnide sont supérieurs à la quinidine pour le contrôle des battements ectopiques ventriculaires . l'encaïnide est unique en ce qu'il présente une incidence relativement élevée d'effets proarythmiques, ce qui a limité son utilisation thérapeutique . Des composés similaires comprennent :

Flécaïnide : Un autre antiarythmique de classe Ic avec des propriétés similaires.

Tocaïnide : Un antiarythmique de classe Ib similaire à la lidocaïne.

Méxilétine : Un autre antiarythmique de classe Ib.

Amiodarone : Un antiarythmique de classe III avec des applications plus larges mais une toxicité plus élevée.

L'unicité de l'encaïnide réside dans ses effets électrophysiologiques spécifiques et son métabolisme en métabolites actifs qui contribuent à son efficacité antiarythmique .

Activité Biologique

Encainide is a class IC antiarrhythmic agent primarily used in the management of ventricular arrhythmias. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, safety profile, and the impact of its metabolites. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a sodium channel blocker , binding to voltage-gated sodium channels. This action stabilizes the neuronal membrane by inhibiting ionic fluxes necessary for impulse initiation and conduction. The drug decreases excitability and conduction velocity in cardiac tissues, particularly affecting:

- Atrial tissue

- Atrioventricular (AV) node

- His-Purkinje system

- Intraventricular conduction

This compound causes a slight prolongation of refractory periods in these tissues and reduces the rate of rise of the action potential without significantly altering its duration .

Efficacy in Clinical Trials

This compound has demonstrated notable efficacy in treating life-threatening ventricular arrhythmias. The Cardiac Arrhythmia Suppression Trial (CAST) evaluated its effectiveness in patients with asymptomatic or minimally symptomatic ventricular arrhythmias following myocardial infarction. The trial revealed that this compound significantly suppressed arrhythmias but was associated with increased mortality rates compared to placebo:

| Treatment Group | Sudden Death/Nonfatal Cardiac Arrest Rate | Total Mortality Rate |

|---|---|---|

| This compound | 5.7% (24/418) | 7.7% (56/730) |

| Placebo | 1.7% (7/416) | 3.0% (22/725) |

These results prompted a reevaluation of this compound's use, particularly in patients with structural heart disease .

Safety Profile

The safety profile of this compound is complex due to its association with adverse effects, particularly in patients with compromised cardiac function. Key findings from various studies include:

- Increased Risk : Patients with left ventricular ejection fractions below 30% exhibited higher rates of sudden death and cardiac arrest when treated with this compound.

- Common Side Effects : Non-cardiac side effects such as dizziness, blurred vision, headache, and nausea were reported but seldom led to treatment discontinuation .

- Metabolite Activity : The O-demethyl metabolite of this compound is active at lower dosages than the parent compound, contributing to its overall pharmacological effects .

Case Studies

Several case studies have highlighted the clinical implications of this compound therapy:

- Case Study on Ventricular Tachycardia : A patient with recurrent ventricular tachycardia unresponsive to other antiarrhythmics was treated with this compound. The patient experienced significant arrhythmia control but developed dizziness and blurred vision, leading to dosage adjustments.

- Retrospective Analysis : A cohort study involving patients treated with this compound showed a 10.2% incidence of sudden death over one year, emphasizing the need for careful patient selection and monitoring .

Propriétés

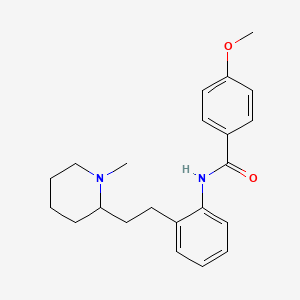

IUPAC Name |

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWPNDMDCLXCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022983 | |

| Record name | Encainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.01e-03 g/L | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole. | |

| Record name | Encainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66778-36-7 | |

| Record name | Encainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.